Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Compounds with structures similar to the one you mentioned often contain furan, oxazole, and thiazole rings. These are heterocyclic compounds, meaning they contain atoms of at least two different elements in the ring . They are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Van Leusen reaction . This reaction involves the use of tosylmethyl isocyanide (TOSMIC) and has been used to synthesize oxazoles .Molecular Structure Analysis
The molecular structure of similar compounds often contains furan, oxazole, and thiazole rings. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Oxazole is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom. Thiazole, on the other hand, is a five-membered ring containing two heteroatoms, one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new rings or the modification of existing rings. For example, the Van Leusen reaction can be used to form oxazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the solubility, lipophilicity, and other properties can be influenced by the specific structure of the compound .Scientific Research Applications
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Mechanism of Action
Target of Action
The compound “Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate” contains a thiazole ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, the targets of this compound could be similar to those of other thiazole-containing compounds.
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Without specific studies on this compound, it’s hard to definitively say which biochemical pathways it affects. Given the biological activities of other thiazole derivatives, it might be involved in a variety of cellular processes .
Pharmacokinetics
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the ADME properties of this compound.
Result of Action
Other thiazole derivatives have shown a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPSAUCAKNLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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